Comparative PPAR-γ Transactivation Potency of 6-Sulfonamide Chromene Derivatives vs. Pioglitazone
Derivatives based on the 6-sulfonamide chromene core demonstrate enhanced PPAR-γ transactivation activity. Two specific 6-sulfonamide-2H-chromene derivatives, designated compounds 2 and 9, exhibited IC50 values of 3.152 ± 0.03 and 3.706 ± 0.32 µg/mL, respectively, compared to the reference drug Pioglitazone with an IC50 of 4.884 ± 0.29 µg/mL [1]. This indicates a clear potency advantage for the 6-sulfonamide scaffold in this assay.
| Evidence Dimension | PPAR-γ transactivation |
|---|---|
| Target Compound Data | IC50 = 3.152 ± 0.03 µg/mL (Compound 2) |
| Comparator Or Baseline | Pioglitazone IC50 = 4.884 ± 0.29 µg/mL |
| Quantified Difference | 1.55-fold improvement in potency |
| Conditions | In vitro PPAR-γ transactivation assay |
Why This Matters
Superior PPAR-γ activation compared to a clinically approved drug suggests a higher potential for insulin sensitization and antidiabetic efficacy, making this scaffold a valuable starting point for drug discovery.
- [1] RSC Advances. Innovation of 6-Sulfonamide-2H-chromene Derivatives As Antidiabetic Agents Targeting α-Amylase, α-Glycosidase, and PPAR-γ Inhibitors. 2024. View Source
